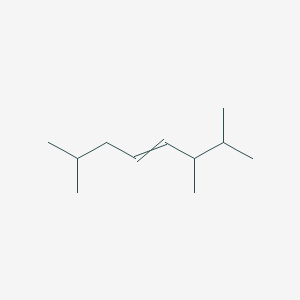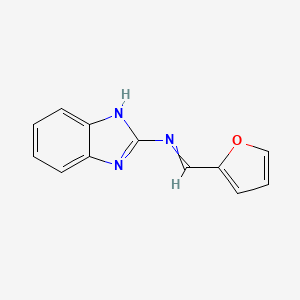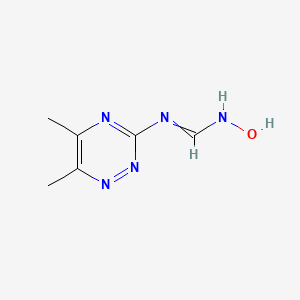![molecular formula C5H7ClN4O B14599739 (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol CAS No. 61177-97-7](/img/structure/B14599739.png)
(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and an imino group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol typically involves the reaction of 2-chloroethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is stirred for several hours, followed by the addition of a base, such as triethylamine, to neutralize the reaction mixture. The product is then isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy as it can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants and pests.
Wirkmechanismus
The mechanism of action of (3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol involves its interaction with cellular components. In biological systems, the compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the disruption of essential cellular processes. The chloroethyl group is particularly reactive and can alkylate DNA, resulting in the inhibition of DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy, where it can selectively target rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms, commonly used in the synthesis of herbicides.
2-Amino-4,6-dichloro-1,3,5-triazine: A triazine derivative with amino and chloro substituents, used in the production of dyes and pigments.
Uniqueness
(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol is unique due to the presence of the chloroethyl and imino groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in applications requiring selective targeting of biological molecules.
Eigenschaften
CAS-Nummer |
61177-97-7 |
|---|---|
Molekularformel |
C5H7ClN4O |
Molekulargewicht |
174.59 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-2-hydroxy-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C5H7ClN4O/c6-1-2-7-5-8-3-4-9-10(5)11/h3-4,11H,1-2H2 |
InChI-Schlüssel |
YMDRQFKFVKDXCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NCCCl)N(N=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)

![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)






